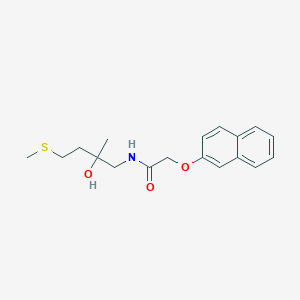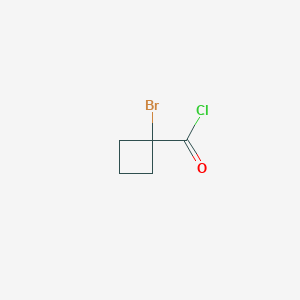![molecular formula C12H14O B2633331 Spiro[oxirane-2,4'-pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane] CAS No. 1373932-60-5](/img/structure/B2633331.png)
Spiro[oxirane-2,4'-pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[oxirane-2,4’-pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecane] is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its rigid, multi-ring system, which imparts distinct chemical properties and reactivity. It is used primarily in research settings, particularly in the fields of organic chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[oxirane-2,4’-pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecane] typically involves multiple steps, starting from simpler organic precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the spirocyclic core.
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Spiro[oxirane-2,4’-pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecane] undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions to form diols.
Reduction: The compound can be reduced to form simpler hydrocarbons.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring typically yields diols, while reduction can lead to the formation of simpler hydrocarbons .
Aplicaciones Científicas De Investigación
Spiro[oxirane-2,4’-pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecane] has several scientific research applications:
Chemistry: Used as a model compound to study spirocyclic structures and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of Spiro[oxirane-2,4’-pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecane] involves its interaction with specific molecular targets. The rigid spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The oxirane ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[bicyclo[3.1.1]heptane-2,2’-oxirane]: Another spirocyclic compound with a similar structure but different ring sizes and substituents.
β-Pinene oxide: A simpler spirocyclic compound with an oxirane ring, used as a precursor in organic synthesis.
Uniqueness
Spiro[oxirane-2,4’-pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecane] is unique due to its highly rigid and complex multi-ring system, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying spirocyclic structures and their applications in various fields .
Propiedades
IUPAC Name |
spiro[oxirane-2,4'-pentacyclo[6.3.0.02,6.03,10.05,9]undecane] |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-4-5-2-7-8(4)10-6(1)9(5)11(7)12(10)3-13-12/h4-11H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMFKLLYFNWTGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3CC4C2C5C1C3C4C56CO6 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2633253.png)
![N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2633256.png)
![N-[2-(4-chlorophenyl)ethyl]-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B2633257.png)
![methyl 6-methyl-2-oxo-3-{[3-(trifluoromethyl)benzoyl]amino}-2H-pyran-5-carboxylate](/img/structure/B2633258.png)
![2-{[4-(3-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/new.no-structure.jpg)
![N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2633260.png)
![Tert-butyl 3-[but-2-ynoyl(propyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2633261.png)
![13-fluoro-5-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2633263.png)




